
Cobre; 3-oxobutirato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;ethyl 3-oxobutanoate, also known as copper ethyl acetoacetate or copper ethyl 3-oxobutanoate, is an organocopper compound with the chemical formula Cu(OAc)2(EtOAc). It is an important reagent in the synthesis of organic compounds and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Conversión de energía y catálisis
Los compuestos a base de cobre, incluido el Cobre; 3-oxobutirato de etilo, son ampliamente investigados debido a sus excelentes propiedades, como la capacidad de absorber luz visible, la sintonización electrónica mediante el ajuste del tipo y la proporción del elemento enlazado, la alta eficiencia catalítica y la propiedad de reciclaje . Desempeñan un papel vital en la conversión de energía y la catálisis .
Aplicaciones electroquímicas
Los compuestos a base de cobre se utilizan en diversas aplicaciones electroquímicas, incluida la reacción de evolución de hidrógeno (HER), la reacción de evolución de oxígeno (OER), la reacción de reducción de oxígeno (ORR), la reacción de reducción de nitrógeno (NRR), la reacción de reducción de dióxido de carbono (CO2 RR) y la catálisis de átomo único (SAC) .
Fotocatálisis
El this compound se puede utilizar en fotocatálisis, donde puede absorber luz visible y facilitar reacciones químicas .
Propiedades termodinámicas
Las propiedades termodinámicas del this compound se pueden estudiar para diversas aplicaciones científicas .
Biorreducción
El this compound se puede utilizar en procesos de biorreducción. Por ejemplo, se puede reducir al éster (S)-hidroxi correspondiente con altos rendimientos químicos y ópticos .
Ciencia de materiales
El this compound se puede utilizar en la ciencia de los materiales para el desarrollo de nuevos materiales con estructuras electrónicas novedosas .
Direcciones Futuras
While specific future directions for Copper;ethyl 3-oxobutanoate were not found in the search results, the use of copper-catalyzed reactions in the synthesis of diverse molecules is a promising area of research . Such reactions could potentially provide the basis for efficient three-dimensional diversification of organic molecules and find widespread utility in organic synthesis, particularly for medicinal chemistry applications .
Mecanismo De Acción
Target of Action
Copper;ethyl 3-oxobutanoate, also known as ethyl acetoacetate, primarily targets α-hydrogens flanked by two carbonyl groups . This compound is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide .
Mode of Action
The mode of action of Copper;ethyl 3-oxobutanoate involves the formation of an enolate ion, which then undergoes alkylation through an S N 2 reaction with alkyl halides . This process forms a new C-C bond, joining two smaller pieces into one larger molecule .
Biochemical Pathways
The biochemical pathway of Copper;ethyl 3-oxobutanoate involves the formation of 3-oxoglutaric acid from two malonyl-CoA molecules . This 3-oxoglutaric acid subsequently reacts spontaneously with the N-methyl-Δ-pyrrolinium cation to yield 4-(N .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its conversion into an enolate ion and subsequent alkylation .
Result of Action
The result of Copper;ethyl 3-oxobutanoate’s action is the formation of a new C-C bond, effectively joining two smaller molecules into one larger molecule . This process can lead to the synthesis of various complex organic compounds .
Action Environment
The action of Copper;ethyl 3-oxobutanoate is influenced by various environmental factors. For instance, the compound’s boiling temperature, critical temperature, and critical pressure can affect its stability and efficacy . Additionally, the presence of alkyl halides is necessary for the compound’s alkylation reaction .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper;ethyl 3-oxobutanoate involves the reaction of ethyl acetoacetate with copper (II) acetate in the presence of acetic acid. This reaction results in the formation of Copper;ethyl 3-oxobutanoate.", "Starting Materials": [ "Ethyl acetoacetate", "Copper (II) acetate", "Acetic acid" ], "Reaction": [ "Add ethyl acetoacetate to a round-bottom flask", "Add copper (II) acetate to the flask", "Add acetic acid to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the solid product and wash with cold water", "Dry the product in a vacuum oven" ] } | |
| 14284-06-1 | |
Fórmula molecular |
C12H18CuO6 |
Peso molecular |
321.81 g/mol |
Nombre IUPAC |
copper;4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*4,7H,3H2,1-2H3;/q;;+2/p-2 |
Clave InChI |
ZIOMCXDUWKRZJH-UHFFFAOYSA-L |
SMILES |
CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu] |
SMILES canónico |
CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



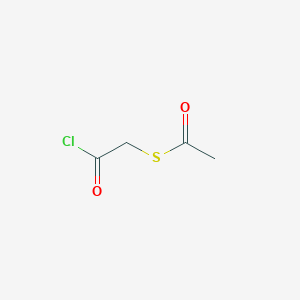
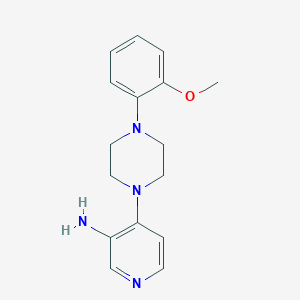
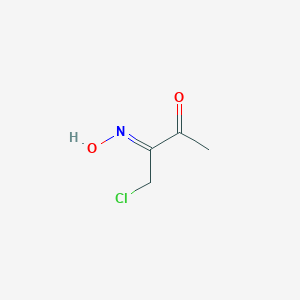
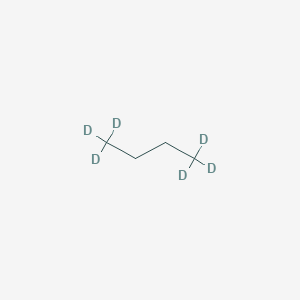
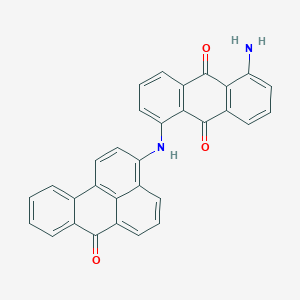
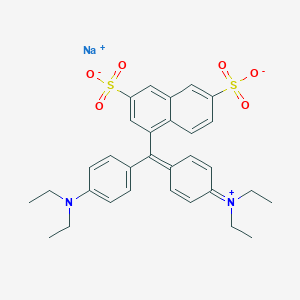
![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)


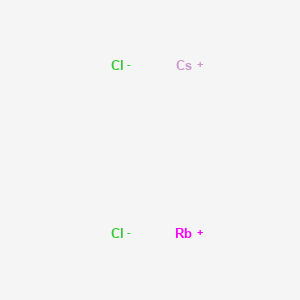

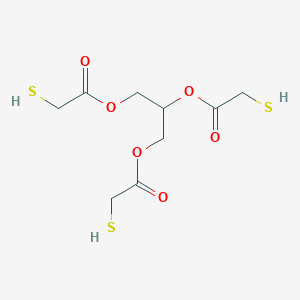
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
